N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methylacetamide
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Overview
Description
N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methylacetamide, commonly known as CDCM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDCM belongs to the class of amides and is widely used as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of CDCM is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, CDCM can reduce inflammation and pain.
Biochemical and Physiological Effects:
CDCM has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been found to reduce fever and inflammation in rats. CDCM has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
CDCM is a versatile compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications, and its safety and efficacy have been demonstrated in animal models. However, CDCM has some limitations in laboratory experiments, such as its low solubility in water and its tendency to form aggregates.
Future Directions
There are several potential future directions for the research on CDCM. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to explore its potential as an analgesic and anti-inflammatory agent for the treatment of chronic pain and inflammatory disorders. Further studies are also needed to elucidate the mechanism of action of CDCM and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of CDCM involves the reaction of N-cyanomethyl-N-methylacetamide with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the resulting product is purified using column chromatography.
Scientific Research Applications
CDCM has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. CDCM has also been shown to exhibit potent antitumor activity against various cancer cell lines.
properties
IUPAC Name |
N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-15(5-4-14)11(16)7-8-2-3-9(12)10(13)6-8/h2-3,6H,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDCNLLZRYAWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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